molecular formula C8H16O B12520505 2-Isopropylcyclopentan-1-ol

2-Isopropylcyclopentan-1-ol

Katalognummer: B12520505
Molekulargewicht: 128.21 g/mol
InChI-Schlüssel: UNGWJJDVLCVVGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclopentane derivative with an isopropyl group and a hydroxyl group attached to the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Isopropylcyclopentanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 2-Isopropylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-Isopropylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of 2-Isopropylcyclopentane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-Isopropylcyclopentyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: 2-Isopropylcyclopentanone

    Reduction: 2-Isopropylcyclopentane

    Substitution: 2-Isopropylcyclopentyl chloride

Wissenschaftliche Forschungsanwendungen

2-Isopropylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Isopropylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols, affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Isopropylcyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Isopropylcyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    Cyclopentanol: A simpler alcohol with a hydroxyl group attached to the cyclopentane ring without the isopropyl group.

Uniqueness

2-Isopropylcyclopentan-1-ol is unique due to the presence of both an isopropyl group and a hydroxyl group on the cyclopentane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

Molekularformel

C8H16O

Molekulargewicht

128.21 g/mol

IUPAC-Name

2-propan-2-ylcyclopentan-1-ol

InChI

InChI=1S/C8H16O/c1-6(2)7-4-3-5-8(7)9/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

UNGWJJDVLCVVGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.